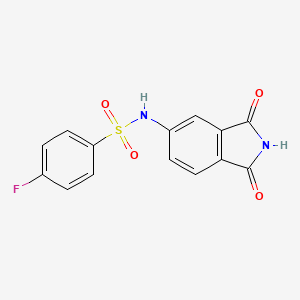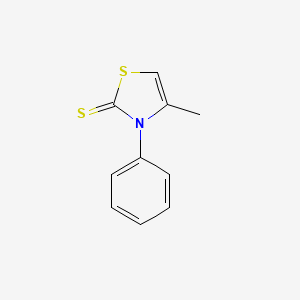amino}-2-methyl-1H-isoindole-1,3(2H)-dione CAS No. 73819-88-2](/img/structure/B14160041.png)
5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl](ethyl)amino}-2-methyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure with multiple isoindole and dioxo groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the dioxo groups and the hexyl chain. The final step involves the attachment of the ethylamino group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
Applications De Recherche Scientifique
5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s isoindole and dioxo groups allow it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
- 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione
Uniqueness
The unique combination of isoindole and dioxo groups in 5-{6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexylamino}-2-methyl-1H-isoindole-1,3(2H)-dione sets it apart from similar compounds
Propriétés
Numéro CAS |
73819-88-2 |
|---|---|
Formule moléculaire |
C25H27N3O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
5-[6-(1,3-dioxoisoindol-2-yl)hexyl-ethylamino]-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C25H27N3O4/c1-3-27(17-12-13-20-21(16-17)23(30)26(2)22(20)29)14-8-4-5-9-15-28-24(31)18-10-6-7-11-19(18)25(28)32/h6-7,10-13,16H,3-5,8-9,14-15H2,1-2H3 |
Clé InChI |
JFMDWSBXJYVELU-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
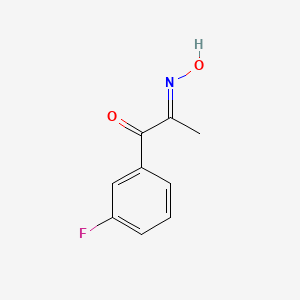
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)

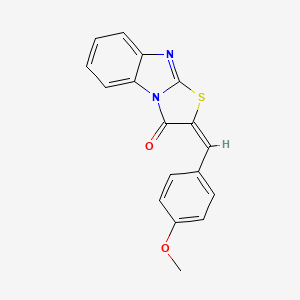
![6,7-dimethoxy-3-({4-[(E)-phenyldiazenyl]phenyl}amino)-2-benzofuran-1(3H)-one](/img/structure/B14159979.png)
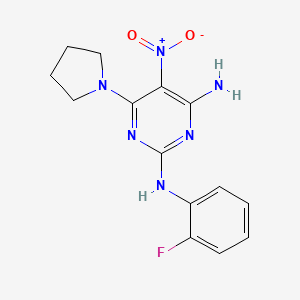

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
